N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 1-methyl-4-(thiophen-2-yl)-1H-imidazole core linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Key structural attributes include:
- Imidazole ring: Substituted with a methyl group at position 1 and a thiophen-2-yl group at position 4.
- Benzodioxine carboxamide: The benzo[b][1,4]dioxine system provides a fused oxygenated aromatic framework, which may improve solubility and metabolic stability compared to non-oxygenated analogs.
- Ethyl linker: Bridges the imidazole and benzodioxine groups, offering conformational flexibility for target binding.
The synthesis of related benzodioxine derivatives often involves condensation reactions, as seen in the preparation of (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide using thiosemicarbazide and benzodioxine intermediates .
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-22-11-13(17-7-4-10-26-17)21-18(22)8-9-20-19(23)16-12-24-14-5-2-3-6-15(14)25-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIUASEUXMCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. The compound integrates an imidazole ring, a thiophene moiety, and a benzo[b][1,4]dioxine structure, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.4 g/mol. The compound's structure allows for various interactions with biological targets, which is critical for its potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1396765-06-2 |
| Structure | Structure |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The imidazole ring can act as a ligand for metal ions, while the thiophene ring participates in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects such as inhibition or activation of metabolic pathways.
Biological Activity
Research on this compound has indicated several potential biological activities:
1. Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, its structural similarity to known inhibitors suggests it may act as a glycosidase inhibitor, which is beneficial in treating conditions like Gaucher disease .
2. Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways .
3. Antimicrobial Properties
The presence of the thiophene ring has been associated with antimicrobial activity against various pathogens. Research indicates that compounds containing thiophene derivatives show significant inhibition against bacterial strains .
Case Study 1: Glycosidase Inhibition
A study investigated the glycosidase inhibitory activity of iminosugar analogs related to the compound . The results indicated that certain derivatives could effectively inhibit glucocerebrosidase activity in vitro, suggesting potential therapeutic applications for lysosomal storage disorders .
Case Study 2: Anticancer Screening
In a screening assay for anticancer activity, the compound demonstrated significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
Imidazole Substituents :
- The target compound’s thiophen-2-yl group contrasts with nitro (e.g., ) or benzothiophene (e.g., ) substituents. Thiophene’s electron-rich nature may improve binding affinity in hydrophobic pockets compared to nitro groups, which are electron-withdrawing and may reduce bioavailability .
- The 1-methyl group on the imidazole likely sterically hinders metabolic degradation, enhancing stability versus unmethylated analogs.
Benzodioxine vs. Benzodioxine derivatives in exhibit utility in forming metal-chelating thiosemicarbazones, suggesting the target compound’s carboxamide could be modified for similar applications .
Synthetic Pathways :
- The target compound’s ethyl-linked structure may require multi-step synthesis, akin to the coupling strategies used in (amide bond formation) and (condensation reactions).
- Thiophene functionalization could leverage nucleophilic aromatic substitution, as demonstrated in benzimidazole-thioether synthesis () .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound's core structure involves imidazole and thiophene moieties. A common approach involves:
- Step 1 : Condensation of 4-(thiophen-2-yl)-1H-imidazole derivatives with alkylating agents (e.g., ethyl bromoacetate) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .
- Step 2 : Coupling the imidazole-ethyl intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .
- Critical Parameters : Reaction temperature (273 K for intermediates) and solvent purity significantly impact yield. Purification often requires column chromatography or preparative TLC .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the imidazole-thiophene linkage and carboxamide formation. For example, the thiophene proton signals appear at δ 7.2–7.5 ppm, while imidazole C2 protons resonate near δ 7.8–8.1 ppm .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the dihydrobenzo[d][1,4]dioxine moiety. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) confirm molecular packing .
- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S values validate purity .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in derivatives with similar substituents?
- Methodological Answer : Discrepancies often arise from minor structural variations (e.g., methyl vs. methoxy groups). Approaches include:
- SAR Studies : Systematic substitution of the thiophene or imidazole rings. For example, replacing the 4-methoxyphenyl group with 4-fluorophenyl in analogous compounds increased COX-2 inhibition by 30% .
- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase enzymes). Compare binding energies (ΔG) of derivatives to identify critical substituent effects .
- In Vitro Validation : Prioritize compounds with <10% variance in IC₅₀ values across replicate assays to minimize experimental noise .
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to predict transition states and energetics for imidazole ring formation. For example, thiophene substitution lowers activation energy by 15 kcal/mol compared to furan .
- Machine Learning : Train models on datasets of reaction yields (e.g., 50+ entries) to predict optimal solvents/catalysts. For instance, DMF increases yields by 20% over acetone in carboxamide couplings .
- Reaction Path Search : Tools like GRRM identify low-energy pathways for multi-step syntheses, reducing trial-and-error experimentation .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5° and 18.3° for Form I vs. 14.2° for Form II) to identify crystalline phases .
- DSC/TGA : Monitor endothermic peaks (melting points ±5°C) and weight loss profiles to assess thermal stability. Polymorphs often show distinct decomposition onset temperatures .
- Solid-State NMR : ¹³C CP/MAS NMR resolves differences in hydrogen-bonding networks, critical for bioavailability studies .
Data Analysis and Experimental Design
Q. How to design experiments to probe the role of the dihydrobenzo[d][1,4]dioxine moiety in target binding?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs replacing the dioxine ring with simpler ethers (e.g., methylenedioxy) and compare binding affinities via SPR or ITC .
- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS changes to determine if dioxine interactions are enthalpy-driven (e.g., H-bonding) or entropy-driven (hydrophobic effects) .
- Mutagenesis Studies : If targeting enzymes, mutate residues near the dioxine-binding pocket (e.g., Tyr-355 in COX-2) and measure activity loss .
Q. What statistical methods address variability in biological assay data for this compound?
- Methodological Answer :
- ANOVA : Apply to triplicate datasets (e.g., IC₅₀ values) to identify outliers. Use post-hoc tests (Tukey’s HSD) for pairwise comparisons .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioactivity data to highlight dominant factors (e.g., substituent electronegativity) .
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values when n < 10, ensuring robustness in low-sample studies .
Conflict Resolution in Published Data
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to predict solubility. For instance, δTotal ≈ 22 MPa¹/² suggests moderate polarity, aligning with DMSO > ethanol > hexane solubility trends .
- Experimental Replication : Measure solubility in rigorously dried solvents (e.g., molecular sieves for THF) to control for water content, which can alter solubility by up to 50% .
- Co-solvency Studies : Use ternary phase diagrams (e.g., water/ethanol/DMSO) to identify formulations enhancing solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
